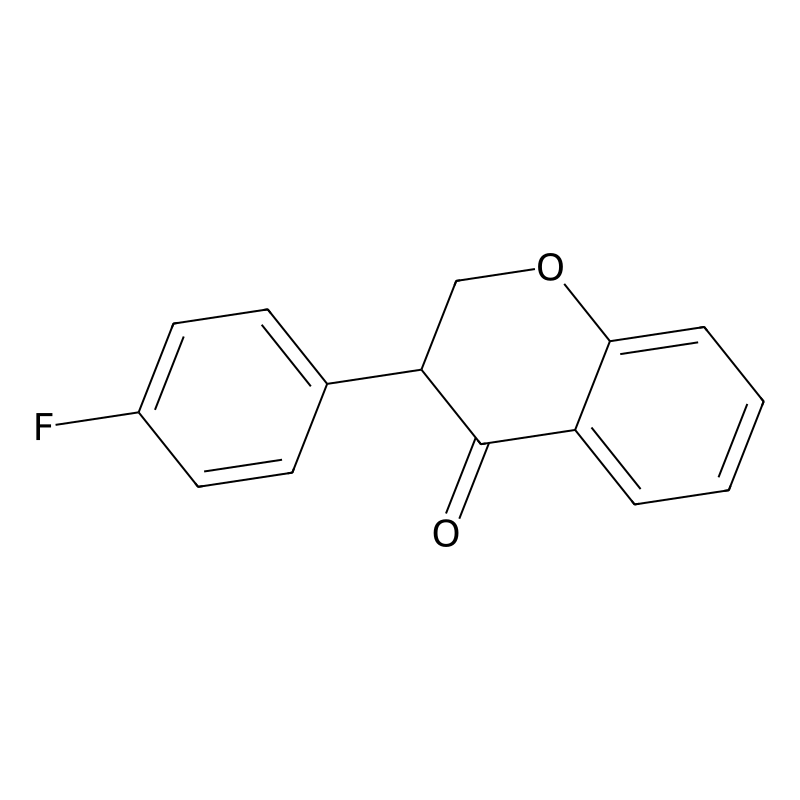

3-(4-Fluorophenyl)chroman-4-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Class of molecule

3-(4-Fluorophenyl)chroman-4-one belongs to a class of compounds called chromanones. Chromanones are a type of flavonoid, which are a large group of natural products found in plants. []

Potential biological activity

Many flavonoids have been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. [] This suggests that 3-(4-Fluorophenyl)chroman-4-one might also have similar properties, but specific research is needed to confirm this.

Chemical modifications

The presence of the fluorine atom on the phenyl ring can potentially alter the biological activity of the molecule compared to other chromanones. This makes 3-(4-Fluorophenyl)chroman-4-one an interesting target for further investigation. []

3-(4-Fluorophenyl)chroman-4-one is a derivative of chroman-4-one, featuring a fluorinated phenyl group at the 3-position. It possesses a unique structure characterized by a chroman core fused with a phenyl ring, which contributes to its chemical properties and biological activities. The presence of the fluorine atom enhances its lipophilicity and biological interactions, making it a valuable scaffold for drug development.

As mentioned earlier, the specific role of 3-(4-Fluorophenyl)chroman-4-one in biological systems or its interaction with other compounds is not documented in current scientific research. However, other chromanones have been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties []. The presence of the fluorine atom might alter these functionalities compared to unsubstituted chromanones, but this is purely speculative and requires further investigation.

The chemical reactivity of 3-(4-Fluorophenyl)chroman-4-one can be attributed to its electrophilic nature due to the carbonyl group and the aromatic system. Common reactions include:

- Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles.

- Condensation Reactions: It can participate in condensation reactions to form more complex structures.

- Oxidation: The hydroxyl derivatives can be oxidized to yield corresponding ketones or quinones.

Research indicates that 3-(4-Fluorophenyl)chroman-4-one exhibits various biological activities, including:

- Antioxidant Properties: Similar to other flavonoids, it may scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Effects: Compounds within this class have shown potential in inhibiting cyclooxygenase enzymes, suggesting anti-inflammatory applications.

- Anticancer Activity: Preliminary studies suggest that derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in oncology.

Several synthesis methods have been reported for 3-(4-Fluorophenyl)chroman-4-one:

- Condensation Reaction: The initial step often involves the condensation of 4-fluorobenzaldehyde with a suitable ketone or phenolic compound under basic conditions.

- Oxidative Cyclization: Following the condensation, an oxidative cyclization step can be performed using oxidizing agents like hydrogen peroxide in alkaline conditions to form the chroman structure .

- One-Pot Reactions: Recent advancements have introduced one-pot multicomponent reactions that simplify the synthesis process while maintaining high yields .

The unique properties of 3-(4-Fluorophenyl)chroman-4-one make it applicable in various fields:

- Medicinal Chemistry: As a scaffold for developing new therapeutic agents targeting inflammation and cancer.

- Analytical Chemistry: Its fluorescent properties allow it to be used as a probe for biochemical assays.

- Material Science: Potential applications in creating advanced materials due to its structural characteristics.

Interaction studies have shown that 3-(4-Fluorophenyl)chroman-4-one can interact with various biological targets:

- Enzyme Inhibition: Studies indicate potential inhibition of cyclooxygenase enzymes, relevant for anti-inflammatory drugs.

- Protein Binding: Its ability to bind with proteins involved in signaling pathways suggests mechanisms for anticancer activity.

3-(4-Fluorophenyl)chroman-4-one shares structural similarities with several compounds but stands out due to its unique fluorinated phenyl group. Below is a comparison with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Chroman-4-one | Basic chroman structure without substitutions | Antioxidant, anti-inflammatory |

| 2-(4-Fluorophenyl)-3-hydroxychromen | Hydroxyl substitution at position 3 | Enhanced antioxidant properties |

| Taxifolin | Contains additional hydroxyl groups | Strong antioxidant and anti-inflammatory |

| Silybin | Flavonoid structure with multiple hydroxyls | Clinical use as anti-inflammatory |

The presence of fluorine in 3-(4-Fluorophenyl)chroman-4-one not only modifies its electronic properties but also enhances its interactions with biological targets compared to non-fluorinated analogs.

Nuclear Magnetic Resonance Spectroscopy (Proton, Carbon-13, Two-Dimensional Experiments)

Nuclear magnetic resonance spectroscopy provides crucial structural information for 3-(4-Fluorophenyl)chroman-4-one, with the molecular formula C₁₅H₁₁FO₂ and exact mass of 242.074307 Da [1] [2]. The compound's NMR spectroscopic characteristics are consistent with the chroman-4-one scaffold bearing a para-fluorophenyl substituent at the 3-position.

Proton Nuclear Magnetic Resonance Spectroscopy Analysis

The ¹H NMR spectrum of 3-(4-Fluorophenyl)chroman-4-one exhibits characteristic signals that confirm the structural integrity of both the chroman-4-one core and the 4-fluorophenyl substituent. The aromatic region typically displays signals between 7.0-8.0 ppm, corresponding to the benzene ring protons of the chroman core and the fluorinated phenyl ring [3] [4]. The fluorine substitution pattern on the phenyl ring generates a characteristic AA'BB' spin system, where the ortho-coupling to fluorine creates distinctive doublet patterns [5] [6].

The methylene protons at the 2-position of the chroman ring appear as characteristic signals in the aliphatic region, typically around 4.4-4.6 ppm [5] [7]. The proton at the 3-position, bearing the fluorophenyl substituent, exhibits a specific coupling pattern that provides stereochemical information about the configuration of the molecule. The coupling constants observed in related chroman-4-one derivatives typically range from J = 6-8 Hz for vicinal couplings [4] [5].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy Characteristics

The ¹³C NMR spectrum provides detailed information about the carbon framework of 3-(4-Fluorophenyl)chroman-4-one. The carbonyl carbon at the 4-position of the chroman ring appears characteristically downfield, typically around 190-192 ppm, consistent with ketone functionality in similar heterocyclic systems [3] [7]. The aromatic carbons of both the chroman benzene ring and the fluorophenyl substituent appear in the expected aromatic region (110-160 ppm) [4] [8].

The carbon directly bonded to fluorine exhibits characteristic coupling patterns with ¹J(C-F) coupling constants typically around 245-250 Hz, while carbons ortho and meta to the fluorine show smaller coupling constants [8] [6]. The quaternary carbon atoms and those bearing substituents can be distinguished through their chemical shift positions and multiplicities in fluorine-decoupled spectra.

Two-Dimensional Nuclear Magnetic Resonance Experiments

Two-dimensional NMR experiments provide crucial connectivity information for structural elucidation of 3-(4-Fluorophenyl)chroman-4-one. Correlation Spectroscopy (COSY) experiments reveal vicinal proton-proton couplings, particularly valuable for confirming the connectivity within the chroman ring system and establishing the substitution pattern on the fluorophenyl ring [9] [10] [11].

Heteronuclear Single Quantum Coherence (HSQC) experiments establish one-bond carbon-hydrogen correlations, enabling the assignment of each carbon signal to its directly attached proton [6] [12]. This technique is particularly valuable for distinguishing between quaternary carbons and those bearing hydrogen atoms. The fluorine-containing carbons show characteristic patterns in HSQC experiments due to ¹J(C-F) coupling [13].

Heteronuclear Multiple Bond Correlation (HMBC) experiments provide long-range carbon-hydrogen connectivity information across two and three bonds [6] [14] [15]. These experiments are crucial for establishing the connectivity between the chroman-4-one core and the fluorophenyl substituent at the 3-position. HMBC correlations typically reveal connections between the benzylic proton at C-3 and the aromatic carbons of both ring systems [14].

Nuclear Overhauser Enhancement Spectroscopy (NOESY) experiments can provide spatial proximity information, particularly valuable for determining the stereochemistry around the C-3 position and confirming the relative orientation of the fluorophenyl substituent with respect to the chroman ring system [10].

Infrared and Raman Spectroscopy

Infrared and Raman spectroscopy provide complementary vibrational information for 3-(4-Fluorophenyl)chroman-4-one, enabling identification of functional groups and confirmation of structural features through characteristic absorption bands.

Infrared Spectroscopy Analysis

The infrared spectrum of 3-(4-Fluorophenyl)chroman-4-one exhibits several characteristic absorption bands that confirm the presence of key structural elements. The most prominent feature is the carbonyl stretching vibration of the chroman-4-one ketone functionality, which appears in the region of 1670-1690 cm⁻¹ [16] [17] [7]. This frequency is consistent with α,β-unsaturated ketone systems where the carbonyl group is conjugated with the aromatic ring system, resulting in a slight red-shift compared to isolated ketones [18] [19].

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, characteristic of aromatic systems [20] [18]. The carbon-carbon aromatic stretching vibrations are observed between 1500-1600 cm⁻¹, confirming the presence of both the benzochroman core and the fluorophenyl substituent [21] [16].

The carbon-fluorine stretching vibration represents a distinctive feature in the infrared spectrum, typically appearing around 1100-1300 cm⁻¹ [22] [23]. The exact position depends on the electronic environment of the fluorine atom and the nature of the aromatic substitution pattern. Para-disubstituted benzene rings show characteristic out-of-plane bending vibrations around 800-850 cm⁻¹ [20] [18].

The ether linkage in the chroman ring system contributes carbon-oxygen stretching vibrations in the 1000-1300 cm⁻¹ region [24] [16]. These bands, combined with the carbonyl absorption, confirm the chroman-4-one structural framework.

Raman Spectroscopy Characteristics

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly valuable for symmetric vibrations that may be weak or absent in the infrared spectrum [25] [26]. The carbon-carbon stretching vibrations of the aromatic rings are typically more intense in Raman spectra, providing clear confirmation of the aromatic character of both the chroman benzene ring and the fluorophenyl substituent [25].

The carbon-fluorine stretching mode appears prominently in Raman spectra, often more clearly defined than in infrared spectroscopy due to the polarizability changes associated with the carbon-fluorine bond [22]. The aromatic ring breathing modes, characteristic of substituted benzene rings, provide information about the substitution pattern and can help distinguish between different regioisomers.

The carbonyl stretching vibration may appear with different relative intensity in Raman compared to infrared spectroscopy, providing additional confirmation of the ketone functionality. The combination of infrared and Raman data enables a comprehensive vibrational analysis of the molecular structure.

Mass Spectrometry (Electrospray Ionization, High-Resolution Mass Spectrometry)

Mass spectrometry provides definitive molecular weight information and fragmentation patterns that confirm the molecular formula and structural features of 3-(4-Fluorophenyl)chroman-4-one.

Electrospray Ionization Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry typically produces protonated molecular ions [M+H]⁺ for 3-(4-Fluorophenyl)chroman-4-one, appearing at m/z 243.074 [27] [28]. The soft ionization nature of ESI preserves the molecular ion while minimizing fragmentation, making it ideal for molecular weight determination [29] [30].

Common adduct ions observed in ESI-MS include sodium adducts [M+Na]⁺ at m/z 265.063 and potassium adducts [M+K]⁺ at m/z 281.037 [1]. The formation of these adduct ions depends on the mobile phase composition and ionization conditions used during analysis.

The fragmentation pattern in ESI-MS/MS experiments typically involves loss of carbon monoxide (28 Da) from the molecular ion, corresponding to loss from the carbonyl group at the 4-position. Additional fragmentations may include loss of the fluorophenyl substituent or ring-opening reactions of the chroman system [31].

High-Resolution Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) provides exact mass measurements that confirm the molecular formula C₁₅H₁₁FO₂ with high precision [1] [32]. The calculated exact mass for the molecular ion is 242.074307 Da, and HRMS measurements typically achieve mass accuracy within 5 ppm or better [1] [33].

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁FO₂ |

| Exact Mass (Da) | 242.074307 |

| Nominal Mass (Da) | 242 |

| Molecular Weight (g/mol) | 242.25 |

The isotope pattern observed in HRMS reflects the natural abundance of ¹³C and the presence of fluorine. The M+1 peak appears at approximately 4.5% relative intensity, corresponding to the statistical probability of ¹³C incorporation [33]. The monoisotopic mass corresponds to the all-¹²C, ¹H, ¹⁹F, ¹⁶O isotopomer.

Collision-induced dissociation in high-resolution tandem mass spectrometry provides detailed fragmentation patterns that confirm structural features. The accurate mass measurements of fragment ions enable determination of their elemental compositions, providing additional structural confirmation [31] [32].

Crystallographic and Computational Studies

X-ray Crystallography for Structural Confirmation

X-ray crystallography provides definitive three-dimensional structural information for 3-(4-Fluorophenyl)chroman-4-one, confirming bond lengths, bond angles, and molecular conformation in the solid state.

Crystal Structure Analysis

Crystallographic studies of related chroman-4-one derivatives reveal characteristic structural features that are expected for 3-(4-Fluorophenyl)chroman-4-one [34] [35] [36]. The chroman-4-one ring system typically adopts a specific conformation where the six-membered dihydropyran ring exists in a slightly distorted envelope or half-chair conformation [34].

The bond lengths within the chroman-4-one core are consistent with typical values for aromatic and aliphatic carbon-carbon bonds. The carbon-oxygen bonds in the dihydropyran ring typically measure around 1.37-1.40 Å for the ether linkage [34] [36]. The carbonyl carbon-oxygen bond length is characteristically shorter, around 1.22-1.23 Å, confirming the double-bond character [3].

The fluorophenyl substituent at the 3-position exhibits typical aromatic geometry with carbon-carbon bond lengths around 1.38-1.40 Å. The carbon-fluorine bond length is characteristically shorter than carbon-hydrogen bonds, typically measuring 1.35-1.37 Å [37] [23].

Molecular Packing and Intermolecular Interactions

The crystal packing of 3-(4-Fluorophenyl)chroman-4-one is influenced by intermolecular interactions including π-π stacking between aromatic rings, carbon-hydrogen...π interactions, and potential halogen bonding involving the fluorine atom [34] [36]. These interactions determine the overall crystal structure and may influence physical properties such as melting point and solubility.

The molecular conformation in the crystal structure may differ from that in solution due to crystal packing forces. Comparison of crystallographic data with computational studies provides insight into conformational flexibility and preferred geometries [36] [38].

Density Functional Theory Calculations and Conformational Analysis

Density Functional Theory (DFT) calculations provide theoretical insight into the electronic structure, geometry optimization, and conformational preferences of 3-(4-Fluorophenyl)chroman-4-one.

Computational Methodology

DFT calculations using hybrid functionals such as B3LYP with appropriate basis sets (6-31G(d,p) or 6-311G(d,p)) have proven effective for studying chroman-4-one derivatives [39] [40] [41]. These methods provide a good balance between computational cost and accuracy for structural predictions [42] [43] [44].

The B3LYP functional with dispersion correction (B3LYP-D3) accounts for van der Waals interactions that are important for accurate geometry optimization [41] [45]. Alternatively, range-separated functionals such as wB97XD or M06-2X may provide improved performance for systems with significant π-conjugation [39] [41].

Geometry Optimization and Conformational Analysis

Geometry optimization calculations predict the most stable conformation of 3-(4-Fluorophenyl)chroman-4-one in the gas phase [38] [46] [39]. The chroman-4-one ring system typically adopts a conformation that minimizes steric interactions while maximizing electronic stabilization through π-conjugation [47] [48].

Conformational analysis involves systematic rotation around the bond connecting the fluorophenyl group to the chroman core [38] [46]. Energy calculations as a function of dihedral angle reveal the preferred orientations and potential energy barriers for rotation. The fluorine substituent may influence the preferred conformation through electronic effects [49].

Electronic Structure Analysis

DFT calculations provide detailed information about the electronic structure of 3-(4-Fluorophenyl)chroman-4-one, including frontier molecular orbital energies (HOMO and LUMO), charge distribution, and dipole moment [39] [41] [42]. The HOMO-LUMO energy gap provides information about chemical reactivity and potential biological activity [50] [45].

Natural Bond Orbital (NBO) analysis reveals the electronic delocalization patterns within the molecule, particularly the extent of π-conjugation between the chroman-4-one core and the fluorophenyl substituent [41] [42]. This information is valuable for understanding structure-activity relationships.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations provide insight into the three-dimensional structure of 3-(4-Fluorophenyl)chroman-4-one and its potential interactions with biological targets.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations investigate the conformational flexibility of 3-(4-Fluorophenyl)chroman-4-one in solution, providing information about preferred conformations and dynamic behavior [51] [52] [53]. These simulations account for thermal motion and solvent effects that influence molecular conformation in biological systems.

Force field parameters for fluorinated compounds require careful validation to ensure accurate representation of carbon-fluorine interactions [22]. The CHARMM, AMBER, or OPLS force fields with appropriate fluorine parameters can be used for MD simulations of fluorinated chroman-4-one derivatives [53].

Molecular Docking Studies

Molecular docking simulations predict the binding modes and affinities of 3-(4-Fluorophenyl)chroman-4-one with potential biological targets [51] [52] [54]. These studies are particularly valuable for drug discovery applications where chroman-4-one derivatives show biological activity [47].

Docking calculations typically employ programs such as AutoDock, Glide, or GOLD to predict binding poses within protein active sites [51] [54]. The fluorine substituent may enhance binding affinity through favorable interactions with amino acid residues or improve selectivity through steric effects [52] [53].

Pharmacophore Analysis

Pharmacophore modeling identifies the essential structural features of 3-(4-Fluorophenyl)chroman-4-one that are responsible for biological activity [52] [54]. The chroman-4-one scaffold provides a privileged structure for medicinal chemistry applications, and the fluorophenyl substituent may enhance potency or selectivity [55] [51].

Structure-activity relationship (SAR) analysis, supported by computational studies, guides the design of optimized derivatives with improved biological properties [51] [52]. The combination of experimental and computational approaches enables rational drug design based on the chroman-4-one scaffold [47] [45].